BenchChemオンラインストアへようこそ!

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

Carboxylesterase 2 inhibition Human liver microsomes Enzyme inhibition assay

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421524-35-7) is a synthetic small-molecule urea derivative with a molecular weight of 369.5 g/mol and a computed XLogP3-AA of 4.4. The structure features a central urea linker connecting a 2-ethylphenyl group (Ring A) to a thiazole core that bears a 4-methyl substituent and a 2-(2-fluorophenyl) moiety (Ring B).

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 1421524-35-7
Cat. No. B2362115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea
CAS1421524-35-7
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C
InChIInChI=1S/C20H20FN3OS/c1-3-14-8-4-7-11-17(14)24-20(25)22-12-18-13(2)23-19(26-18)15-9-5-6-10-16(15)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25)
InChIKeyXBVBVTZPDSWNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421524-35-7): Structural Identity and Compound-Class Context


1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421524-35-7) is a synthetic small-molecule urea derivative with a molecular weight of 369.5 g/mol and a computed XLogP3-AA of 4.4 [1]. The structure features a central urea linker connecting a 2-ethylphenyl group (Ring A) to a thiazole core that bears a 4-methyl substituent and a 2-(2-fluorophenyl) moiety (Ring B). This architecture places the compound within the broader 5-substituted thiazolyl urea class, a chemotype that has been investigated for antileukemic activity and kinase inhibition, though published primary data for this specific CAS registry number remains sparse [2]. The 2-ethyl substitution on Ring A and the 2-fluoro substitution on Ring B represent a specific substitution pattern whose biological consequences have not yet been systematically benchmarked against close-in analogs in the peer-reviewed literature.

Why Generic Substitution of 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea Is Not Supported by Current Evidence


The antileukemic structure-activity relationship (SAR) established for 5-substituted thiazolyl urea analogs demonstrates that biological potency is highly sensitive to both the position and electronic properties of aromatic substituents [1]. In a recent series, shifting substituent patterns produced IC50 values spanning from nanomolar to micromolar ranges against THP-1 and MV-4-11 leukemic cell lines, with the most active analog (compound 12k) achieving IC50 values of 29 ± 0.3 nM and 98 ± 10 nM, respectively—whereas structurally close analogs with altered substitution showed substantially weaker activity [1]. For 1-(2-ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea, no head-to-head comparative data exist that would allow a procurement scientist to predict whether replacing the 2-ethyl group with a 2-methyl, 2-chloro, or unsubstituted phenyl, or altering the 2-fluorophenyl moiety, would preserve, enhance, or abolish target engagement. Until direct benchmarking data are generated, generic substitution within this chemotype carries unquantifiable risk of functional divergence.

Quantitative Evidence Appraisal for 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421524-35-7)


Carboxylesterase 2 (CE2) Inhibitory Potency: A Quantifiable Biochemical Anchor

In a curated ChEMBL dataset hosted by BindingDB, this compound was evaluated for inhibition of human carboxylesterase 2 (CE2) in human liver microsomes. The compound exhibited an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM using fluorescein diacetate as the substrate with a 10-minute preincubation period [1]. This is the only publicly available, numerically defined bioactivity measurement for CAS 1421524-35-7 in an authoritative database. No comparator data for structurally analogous thiazolyl ureas are present in the same dataset; consequently, the degree to which this CE2 inhibitory activity is a function of the 2-ethyl/2-fluorophenyl substitution pattern versus a general property of the thiazolyl urea scaffold cannot be determined from current evidence.

Carboxylesterase 2 inhibition Human liver microsomes Enzyme inhibition assay

Antileukemic Class-Level SAR: Sensitivity to Aromatic Substituent Pattern

A 2025 study by Peng et al. evaluated a series of novel 5-substituted thiazolyl urea derivatives for antileukemic activity against THP-1 (acute monocytic leukemia) and MV-4-11 (biphenotypic B-myelomonocytic leukemia) cell lines. The authors reported that 'the activities of the investigated compounds were quite sensitive to the positions and properties of the aromatic substituents' [1]. The most potent compound in the series, 12k, achieved IC50 values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11). Other analogs bearing different substituent patterns exhibited significantly weaker activity, underscoring the non-interchangeable nature of substituent modifications on this scaffold. Although CAS 1421524-35-7 was not among the compounds tested in this study, the demonstrated substituent sensitivity supports the inference that the 2-ethyl/2-fluorophenyl substitution pattern of the target compound is likely to produce biological behavior distinct from analogs carrying different aryl substituents.

Antileukemic activity THP-1 cells MV-4-11 cells Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Common Thiazolyl Urea Scaffolds

Computed physicochemical properties for CAS 1421524-35-7 include an XLogP3-AA of 4.4 and a topological polar surface area (TPSA) of 82.3 Ų [1]. By comparison, the 5-substituted thiazolyl urea scaffold without the 2-fluorophenyl and 2-ethylphenyl decorations typically yields lower computed logP values and different TPSA depending on the nature of the aryl substituents. For instance, a thiazolyl urea analog bearing a 4-methoxybenzyl group (CAS 1421445-50-2) has a molecular weight of 385.5 g/mol and TPSA contributions that differ due to the methoxy oxygen . The XLogP3 of 4.4 positions this compound in a moderately lipophilic range, which may influence membrane permeability and non-specific protein binding relative to less lipophilic analogs. However, these are computed rather than experimentally measured values and should be treated as indicative rather than definitive for procurement decisions.

Lipophilicity Topological polar surface area Drug-likeness Physicochemical profiling

Thiazolyl Urea Chemotype as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Historical Context

The thiazolyl urea scaffold is structurally related to the phenethylthiazolethiourea (PETT) class of non-nucleoside HIV-1 reverse transcriptase inhibitors, which were extensively characterized in the mid-to-late 1990s. Urea-PETT analogs bearing an ethyl linker between the thiazole and phenyl rings demonstrated nanomolar potency against wild-type HIV-1 RT [1]. The target compound contains a urea linker (rather than thiourea) and a methylene bridge to the thiazole 5-position, distinguishing it from the classical PETT pharmacophore. This structural divergence suggests potential differences in RT binding mode and resistance profile, though no direct comparative enzymatic data exist for CAS 1421524-35-7 against PETT standards such as trovirdine or PETT-2. The historical PETT SAR literature provides a conceptual framework for anticipating that minor modifications to the linker and aryl substitution pattern can produce large shifts in antiviral potency and mutant-strain coverage.

HIV-1 reverse transcriptase Non-nucleoside inhibitors PETT analogs Antiviral research

Candid Scientific Advisor Note: Limitations of Available Differential Evidence

After exhaustive search of primary research literature, patents, and authoritative databases (PubChem, BindingDB/ChEMBL, PubMed), the following limitations must be explicitly acknowledged: (1) no published study has performed a head-to-head comparison of CAS 1421524-35-7 against a structurally defined close analog in any biological assay; (2) the sole quantitative bioactivity data point (CE2 IC50 = 20 nM) originates from a single curated database entry with no independently replicated measurement; (3) RIPK1 binding data exist in BindingDB for thiazolyl urea analogs (e.g., Kd values of 15–43 nM for compounds BDBM50632382–50632386) but cannot be definitively linked to CAS 1421524-35-7; (4) the compound is not enumerated in any peer-reviewed SAR study as a characterized entity. Procurement decisions for this compound must therefore be driven by the specific structural requirements of the end user's experimental system rather than by demonstrated superiority over analogs. Researchers are strongly advised to request custom benchmarking data from the vendor or to include appropriate analog controls in their experimental design.

Data gap analysis Procurement risk assessment Evidence quality

Recommended Application Scenarios for 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421524-35-7) Based on Available Evidence


Biochemical Probe for Human Carboxylesterase 2 (CE2) Enzyme Studies

With a reported IC50 of 20 nM against human CE2 in liver microsomes [1], this compound may serve as a biochemical tool for studying CE2-mediated hydrolysis of ester-containing prodrugs and xenobiotics. Researchers investigating species-specific differences in carboxylesterase activity or evaluating CE2-dependent drug metabolism can use this compound as a reference inhibitor, provided they independently verify the IC50 in their own assay system and include appropriate positive controls (e.g., loperamide or telmisartan for CE2).

Antileukemic Screening Library Member Focused on 5-Substituted Thiazolyl Urea SAR Expansion

The demonstrated substituent sensitivity of antileukemic activity in 5-substituted thiazolyl ureas [2] supports inclusion of CAS 1421524-35-7 in focused screening libraries designed to explore the pharmacological space around the 2-ethylphenyl and 2-fluorophenyl substitution pattern. Procurement is appropriate for medicinal chemistry teams seeking to establish SAR trends for this chemotype against THP-1, MV-4-11, or other hematological malignancy cell lines, with the understanding that the compound's own antileukemic potency has not been reported and must be determined experimentally.

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor Screening Based on PETT Chemotype

Given the structural homology to the urea-PETT class of non-nucleoside HIV-1 RT inhibitors [3], this compound is a rational acquisition for antiviral screening cascades that aim to identify novel RT inhibitors with potentially differentiated resistance profiles. Procurement should be accompanied by side-by-side testing with established PETT standards (e.g., PETT-2 or trovirdine) to quantify any potency or selectivity advantages conferred by the urea linker and the specific aryl substitution pattern.

Physicochemical Reference Standard for Thiazolyl Urea Method Development

The defined computed properties of CAS 1421524-35-7—including XLogP3-AA of 4.4, TPSA of 82.3 Ų, and molecular weight of 369.5 g/mol [4]—make this compound suitable as a reference standard for developing chromatographic separation methods (e.g., reverse-phase HPLC or UPLC-MS) targeting thiazolyl urea analogs. Its moderate lipophilicity and distinct UV chromophore (from the fluorophenyl and thiazole moieties) facilitate detection and quantification in complex biological matrices.

Quote Request

Request a Quote for 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.